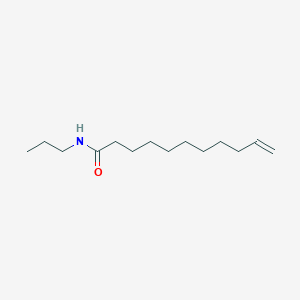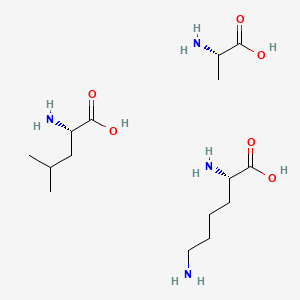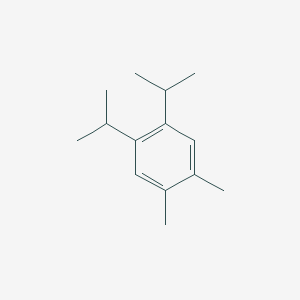
9H-Thioxanthene-4-carboxylic acid, 9-oxo-, 10,10-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9H-Thioxanthene-4-carboxylic acid, 9-oxo-, 10,10-dioxide is a chemical compound with the molecular formula C14H8O5S It is a derivative of thioxanthene, characterized by the presence of a carboxylic acid group at the 4-position, an oxo group at the 9-position, and two dioxide groups at the 10-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Thioxanthene-4-carboxylic acid, 9-oxo-, 10,10-dioxide typically involves the oxidation of thioxanthene derivatives. One common method is the oxidation of 9H-thioxanthene-4-carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction is carried out in a suitable solvent like acetic acid or dichloromethane, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the purity of the final product.
化学反応の分析
Types of Reactions
9H-Thioxanthene-4-carboxylic acid, 9-oxo-, 10,10-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the oxo and dioxide groups to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Hydroxylated thioxanthene derivatives.
Substitution: Halogenated or nitrated thioxanthene derivatives.
科学的研究の応用
9H-Thioxanthene-4-carboxylic acid, 9-oxo-, 10,10-dioxide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex thioxanthene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
作用機序
The mechanism of action of 9H-Thioxanthene-4-carboxylic acid, 9-oxo-, 10,10-dioxide involves its interaction with specific molecular targets and pathways. The compound’s oxo and dioxide groups can participate in redox reactions, influencing cellular processes. Additionally, its aromatic structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways .
類似化合物との比較
Similar Compounds
9-Oxo-9H-thioxanthene-3-carboxylic acid 10,10-dioxide: Similar structure but with the carboxylic acid group at the 3-position.
9-Oxo-9H-thioxanthene-3-carbonitrile 10,10-dioxide: Contains a nitrile group instead of a carboxylic acid group.
9-Oxo-9H-thioxanthene-4-carboxamide 10,10-dioxide: Features a carboxamide group instead of a carboxylic acid group .
Uniqueness
9H-Thioxanthene-4-carboxylic acid, 9-oxo-, 10,10-dioxide is unique due to its specific substitution pattern and the presence of both oxo and dioxide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
51763-19-0 |
|---|---|
分子式 |
C14H8O5S |
分子量 |
288.28 g/mol |
IUPAC名 |
9,10,10-trioxothioxanthene-4-carboxylic acid |
InChI |
InChI=1S/C14H8O5S/c15-12-8-4-1-2-7-11(8)20(18,19)13-9(12)5-3-6-10(13)14(16)17/h1-7H,(H,16,17) |
InChIキー |
HWWLQYBCAODZCA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(S2(=O)=O)C(=CC=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


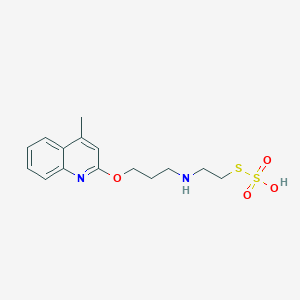
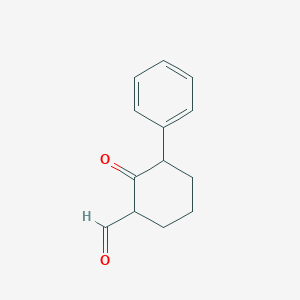
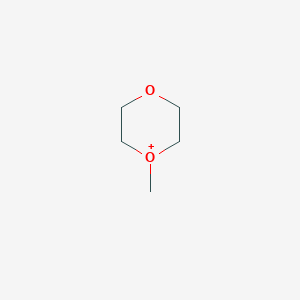
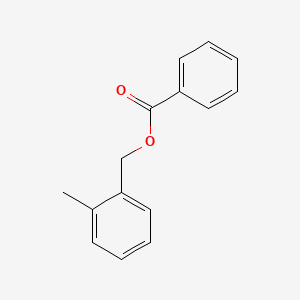
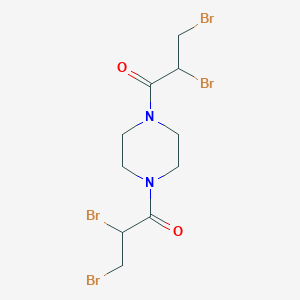
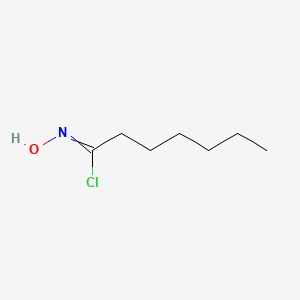


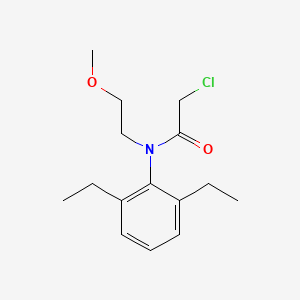
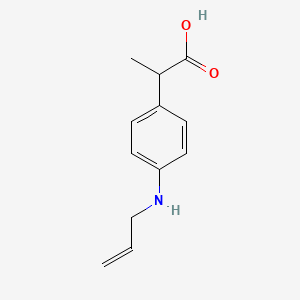
![Ethyl {cyano[2-(3-nitrophenyl)hydrazinylidene]acetyl}carbamate](/img/structure/B14658830.png)
